Antioxidant Activity Hierarchy: Zinc Chlorophyllin Outperforms Copper and Iron Variants in Four-Assay Panel
In a direct head-to-head comparison, sodium zinc chlorophyllin (SZC) demonstrated superior antioxidant properties relative to sodium iron chlorophyllin (SIC) and sodium copper chlorophyllin (SCC) across four biochemical assays. In the β-carotene bleaching assay, SZC achieved an EC₅₀ of 0.04 mg/mL, compared to 0.38 mg/mL for SIC and 0.90 mg/mL for SCC — representing a 22.5-fold advantage over SCC and a 9.5-fold advantage over SIC [1]. All three metallochlorophyllins substantially outperformed ascorbic acid (EC₅₀ 4.0 mg/mL). For aluminum chlorophyll complexes, quantitative antioxidant data are absent from the peer-reviewed literature. Based on the metal-dependent activity hierarchy established for this compound class, the redox-inert Al³⁺ center is predicted to confer an antioxidant profile distinct from redox-active metals such as copper and iron [2].
| Evidence Dimension | Antioxidant activity (EC₅₀ in β-carotene bleaching assay) |
|---|---|
| Target Compound Data | No quantitative data available for aluminum chlorophyll complexes |
| Comparator Or Baseline | SZC EC₅₀ = 0.04 mg/mL; SIC EC₅₀ = 0.38 mg/mL; SCC EC₅₀ = 0.90 mg/mL; Ascorbic acid EC₅₀ = 4.0 mg/mL |
| Quantified Difference | SZC is 22.5× more potent than SCC; aluminum chlorophyll data absent |
| Conditions | In vitro: DPPH radical scavenging, reducing power, β-carotene bleaching inhibition, O₂⁻ scavenging activity |
Why This Matters
This class-level evidence demonstrates that metal identity is the primary driver of antioxidant potency in chlorophyllins, meaning aluminum complexes cannot be presumed bioequivalent to any other metal variant without dedicated characterization.
- [1] Zhan R, Wu Y, et al. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles. Food Technol Biotechnol. 2014;52(4):505-510. doi:10.17113/ftb.52.04.14.3592 View Source
- [2] Zhong S, Bird RP, et al. The Metabolism and Potential Bioactivity of Chlorophyll and Metallo-chlorophyll Derivatives in the Gastrointestinal Tract. Mol Nutr Food Res. 2021;65(7):e2000761. doi:10.1002/mnfr.202000761 View Source
